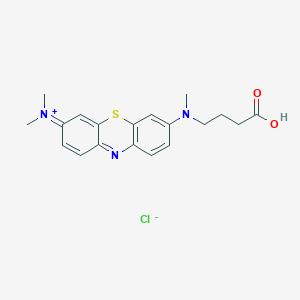![molecular formula C6H10F3N B3322482 [3-(Trifluoromethyl)cyclobutyl]methanamine CAS No. 1461707-85-6](/img/structure/B3322482.png)
[3-(Trifluoromethyl)cyclobutyl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “[3-(Trifluoromethyl)cyclobutyl]methanamine” consists of a cyclobutyl ring (a four-carbon ring) with a trifluoromethyl group (-CF3) and a methanamine group (-NH2) attached . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.Scientific Research Applications
Stereochemistry of Carbocationic Intermediates
The study by Creary (2023) on 3-substituted cyclobutyl cations highlights the stereochemistry of solvent capture and the formation of methyl ether substitution products, illustrating the complex behavior of cyclobutyl-containing compounds under reaction conditions. This research underscores the significance of understanding the stereochemical outcomes in the synthesis of complex organic molecules, where cyclobutyl motifs, similar to the [3-(Trifluoromethyl)cyclobutyl] group, play a crucial role (Creary, 2023).
Anticancer Activity of Metal Complexes
Mbugua et al. (2020) investigated new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, demonstrating their anticancer activity against various human cancerous cell lines. Although the study focuses on different methanamine derivatives, it underscores the potential of incorporating [3-(Trifluoromethyl)cyclobutyl]methanamine into metal complexes for biomedical applications, particularly in designing compounds with selective toxicity towards cancer cells (Mbugua et al., 2020).
Novel Synthetic Routes
Das et al. (2013) presented a novel approach for synthesizing 3-indolyl-methanamines, showcasing the efficiency of combining indoles with aldehydes and nitrobenzenes in water. This example of innovative synthetic methodology could be applied to the synthesis of compounds featuring the [3-(Trifluoromethyl)cyclobutyl]methanamine structure, offering a pathway to explore new chemical entities with potential biological or material applications (Das et al., 2013).
Divergent Synthesis and Functionalization
Dhake et al. (2022) described divergent and complementary Lewis acid catalyzed additions of bicyclobutanes to imines, leading to the synthesis of azabicyclohexanes and cyclobutenyl methanamine products. This study highlights the utility of cyclobutane and related structures in enabling diverse chemical transformations, suggesting potential applications for [3-(Trifluoromethyl)cyclobutyl]methanamine in generating new compounds with various functionalities (Dhake et al., 2022).
properties
IUPAC Name |
[3-(trifluoromethyl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXZZISHEWEXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)cyclobutyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



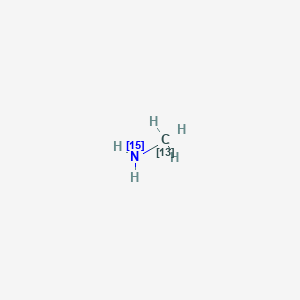


![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)

![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)


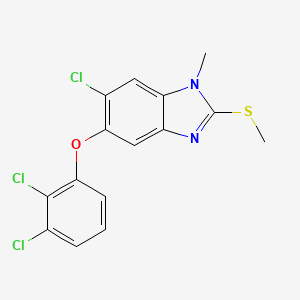
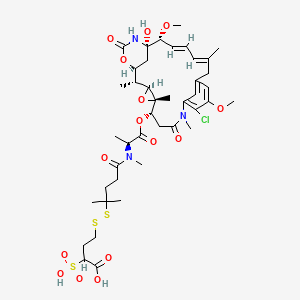
![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)
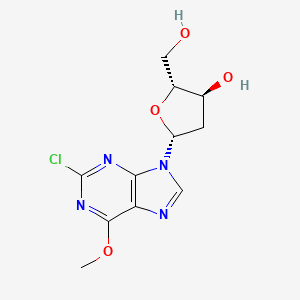
![N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide](/img/structure/B3322496.png)
